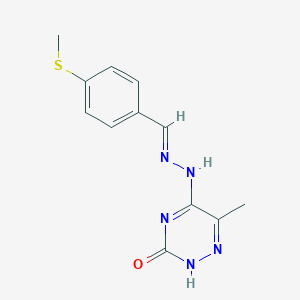
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to modify proteins and study their function. MTSEA is a versatile tool that can be used to investigate the structure and function of proteins, as well as their interactions with other molecules.
作用机制
The mechanism of action of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of the compound with cysteine residues in proteins. The sulfonamide group of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide reacts with the thiol group of cysteine, forming a covalent bond. This reaction can modify the structure and function of the protein, which can be used to study its properties.
Biochemical and Physiological Effects
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can have a range of biochemical and physiological effects, depending on the protein being studied and the modifications made. The modification of cysteine residues can alter the activity, stability, and conformation of proteins. This can be used to investigate the role of specific residues in protein function, as well as to design new proteins with desired properties.
实验室实验的优点和局限性
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its ability to modify specific cysteine residues in proteins, its solubility in water and organic solvents, and its well-established synthesis procedure. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids, the need for careful control of reaction conditions, and the possibility of toxicity or other side effects.
未来方向
There are several future directions for research involving 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, including the development of new methods for protein modification, the investigation of the effects of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide on different types of proteins, and the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in the design of new proteins with specific properties. Additionally, the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in combination with other chemical tools, such as site-directed mutagenesis and protein engineering, could lead to new insights into protein function and structure.
合成方法
The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide is a well-established procedure and has been described in the literature.
科学研究应用
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has been used extensively in scientific research to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to investigate the role of these residues in protein function. 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can also be used to introduce new chemical groups into proteins, which can alter their properties and function.
属性
产品名称 |
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
分子式 |
C9H14N2O3S2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
5-methyl-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-8-2-3-9(15-8)16(12,13)10-11-4-6-14-7-5-11/h2-3,10H,4-7H2,1H3 |
InChI 键 |
IKEQTJVUVMSNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
规范 SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)